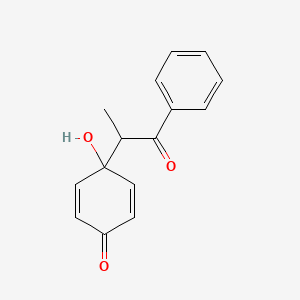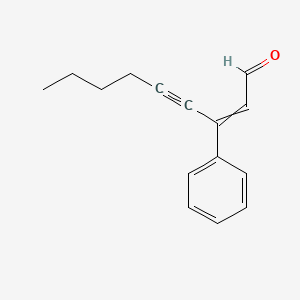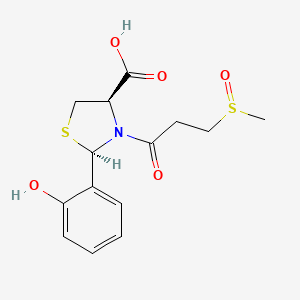
Ccris 2344
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccris 2344 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 2344 typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions to form intermediate compounds.
Intermediate Formation: These intermediates undergo further chemical reactions, such as condensation or cyclization, to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process involves continuous monitoring and control of parameters such as temperature, pressure, and pH to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ccris 2344 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ccris 2344 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism of action of Ccris 2344 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Ccris 2344 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar functional groups or structural features.
Uniqueness: this compound stands out due to its stability, reactivity, and versatility in various applications.
Propriétés
Numéro CAS |
101910-34-3 |
|---|---|
Formule moléculaire |
C14H17NO5S2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(2R,4R)-2-(2-hydroxyphenyl)-3-(3-methylsulfinylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO5S2/c1-22(20)7-6-12(17)15-10(14(18)19)8-21-13(15)9-4-2-3-5-11(9)16/h2-5,10,13,16H,6-8H2,1H3,(H,18,19)/t10-,13+,22?/m0/s1 |
Clé InChI |
IIWRHLBIOWIXHR-FEYSIMPBSA-N |
SMILES isomérique |
CS(=O)CCC(=O)N1[C@@H](CS[C@@H]1C2=CC=CC=C2O)C(=O)O |
SMILES canonique |
CS(=O)CCC(=O)N1C(CSC1C2=CC=CC=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
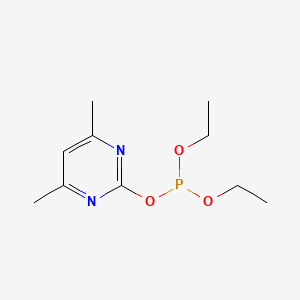

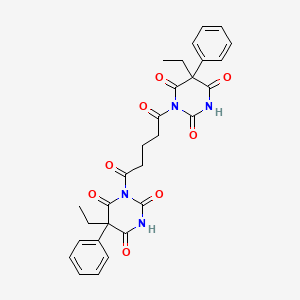
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
